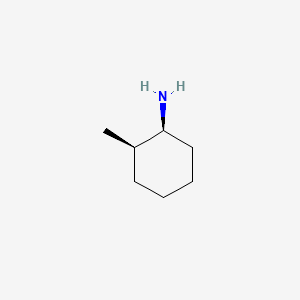

(1s,2r)-2-Methylcyclohexanamine

Description

The exact mass of the compound (1S,2R)-2-Methyl-cyclohexylamine is 113.120449483 g/mol and the complexity rating of the compound is 70.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-19-4, 79389-36-9 | |

| Record name | 2-Methylcyclohexylamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclohexylamine, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45GZ9VZ7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26H7U56T2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical Properties of (1s,2r)-2-Methylcyclohexanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1s,2r)-2-Methylcyclohexanamine. Due to the limited availability of experimental data for this specific stereoisomer, this document also includes data for the isomeric mixture of 2-methylcyclohexylamine for comparative purposes. This guide is intended to be a valuable resource for professionals in research and drug development, offering a structured presentation of data, detailed experimental protocols, and a logical workflow for property determination.

Core Physical Properties

Quantitative Data Summary

The following tables summarize the available quantitative data for 2-methylcyclohexylamine. It is crucial to note that most experimental values have been reported for a mixture of cis and trans isomers. Where available, computed data for the specific (1S,2R) and (1R,2R) stereoisomers are provided for theoretical reference.

Table 1: General and Computed Physical Properties

| Property | Value (Mixture of Isomers) | Value (Computed for (1S,2R)-isomer) | Value (Computed for (1R,2R)-isomer) |

| Molecular Formula | C₇H₁₅N | C₇H₁₅N | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol |

| XLogP3 | - | 1.6 | 1.6 |

| Hydrogen Bond Donor Count | - | 1 | 1 |

| Hydrogen Bond Acceptor Count | - | 1 | 1 |

| Rotatable Bond Count | - | 0 | 0 |

Table 2: Experimental Physical Properties

| Property | Value (Mixture of Isomers) | Conditions |

| Boiling Point | 149-150 °C[1] | at 760 mmHg |

| Melting Point | -33.00 °C[2] | Not specified for a specific isomer |

| Density | 0.856 g/mL | at 25 °C |

| Refractive Index | 1.4565[1] | at 20 °C |

Table 3: Solubility Profile

| Solvent | Solubility | Notes |

| Water | Moderately soluble[2] | The presence of the amine group allows for hydrogen bonding with water. |

| Non-polar organic solvents (e.g., hexane, toluene) | Soluble[2] | The hydrocarbon backbone contributes to solubility in non-polar environments. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of the amine sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The temperature should remain constant during the distillation of a pure compound.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with the amine sample, ensuring there are no air bubbles.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the sample (filled weight - empty weight) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp, 589 nm)

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the amine sample to the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

To a test tube, add a measured volume (e.g., 1 mL) of the solvent (e.g., water, hexane).

-

Add a small, measured amount of the amine sample (e.g., 0.1 mL) to the solvent.

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Allow the mixture to stand and observe if a single, clear phase is formed (soluble), or if two distinct layers or a cloudy suspension remains (insoluble or partially soluble).

-

The process can be repeated with increasing amounts of the amine to determine the approximate solubility limit.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid amine such as this compound.

References

Technical Guide: (1S,2R)-2-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

(1S,2R)-2-Methylcyclohexanamine is a chiral primary amine. Its stereochemistry is defined by the (1S, 2R) configuration of the amine and methyl groups on the cyclohexane ring, indicating a cis relative stereochemistry. This compound and its hydrochloride salt are primarily utilized in research and development, particularly as a chiral building block in asymmetric synthesis.

Below is a summary of its key identifiers and physicochemical properties.

| Property | This compound | This compound Hydrochloride |

| Synonyms | cis-(-)-2-Methylcyclohexylamine, this compound | (1s,2r)-2-methylcyclohexan-1-amine hydrochloride |

| CAS Number | 79389-36-9, 2164-19-4[1] | 79389-39-2[2] |

| Molecular Formula | C₇H₁₅N[1] | C₇H₁₆ClN[2] |

| Molecular Weight | 113.20 g/mol [1] | 149.67 g/mol [2] |

| IUPAC Name | (1S,2R)-2-methylcyclohexan-1-amine[1] | (1s,2r)-2-methylcyclohexan-1-amine hydrochloride[2] |

| Purity | Varies by supplier | Typically ≥95%[2] |

Synthesis

A common method for the synthesis of chiral amines like this compound involves the stereoselective reduction of an imine or the amination of a ketone. A plausible synthetic route is through the reductive amination of 2-methylcyclohexanone using a chiral amine as a directing group, followed by hydrogenation.

Hypothetical Experimental Protocol for Asymmetric Reductive Amination:

-

Imine Formation: 2-methylcyclohexanone is reacted with a chiral amine (e.g., (R)-α-methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form a chiral imine.

-

Diastereoselective Reduction: The resulting imine is then reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with a hydride reducing agent. The chirality of the auxiliary amine directs the approach of the hydrogen, leading to a diastereomeric excess of the desired amine.

-

Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, typically by hydrogenolysis, to yield the enantiomerically enriched this compound.

-

Purification: The final product is purified by distillation or chromatography to isolate the desired stereoisomer.

Caption: Hypothetical synthetic workflow for this compound.

Applications in Drug Development and Research

While specific research on this compound is limited in publicly available literature, its structural motifs and chirality suggest several potential applications in drug discovery and organic synthesis.

Chiral Auxiliary in Asymmetric Synthesis

Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of a reaction.[3] The auxiliary is temporarily incorporated into a prochiral substrate, directs the stereoselective formation of a new chiral center, and is then removed.

General Principle:

-

Coupling: A prochiral substrate (e.g., a carboxylic acid) is covalently attached to the chiral auxiliary, this compound, to form a diastereomeric intermediate (e.g., an amide).

-

Stereoselective Reaction: The intermediate then undergoes a reaction (e.g., enolate alkylation) where the bulky cyclohexyl group of the auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess.

-

Cleavage: The chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered and reused.

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Potential as a Central Nervous System (CNS) Stimulant

The enantiomer, (1R,2S)-2-Methylcyclohexanamine, has been noted for its potential as a central nervous system stimulant, possibly influencing neurotransmitter systems like norepinephrine and dopamine.[3] Amphetamine-like stimulants often act by increasing the release and blocking the re-uptake of these catecholamines in the synaptic cleft.[4][5] This leads to increased alertness and mental and physical stimulation.[6] While the specific activity of the (1S,2R) isomer is not documented, it is plausible that it could interact with monoamine transporters, though its efficacy and selectivity may differ from its enantiomer.

Potential Mechanism of Action: Many CNS stimulants interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to increase the extracellular concentration of these neurotransmitters.

Caption: Potential mechanism of CNS stimulant activity via monoamine transporter blockade.

Biological Activity of Related Compounds

While data on this compound is scarce, studies on functionally substituted cyclohexane derivatives have revealed a broad range of biological activities, including:

-

Antimicrobial properties: Certain cyclohexane diamine derivatives have shown moderate to strong antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[7]

-

Anticancer and Cytotoxic Activity: Various cyclohexane derivatives have demonstrated significant antiproliferative activities, suggesting their potential as antineoplastic agents.[7]

-

Anti-inflammatory and Analgesic Effects: Some amidrazone derivatives containing a cyclohexene moiety have shown anti-inflammatory properties by modulating key cytokines.[8]

These findings suggest that the 2-methylcyclohexanamine scaffold is a promising starting point for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action for the (1S,2R) isomer is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. asianjpr.com [asianjpr.com]

- 7. researchgate.net [researchgate.net]

- 8. summit.sfu.ca [summit.sfu.ca]

Commercial Availability and Synthetic Strategies for (1s,2r)-2-Methylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the chiral building block, (1s,2r)-2-Methylcyclohexanamine. Furthermore, it outlines potential synthetic strategies for its preparation, a critical aspect for researchers in drug discovery and development where this scaffold holds potential. Due to the proprietary nature of many drug development programs, specific signaling pathways for investigational compounds incorporating this exact moiety are not publicly disclosed. However, this guide discusses the general role of chiral amines in pharmacology to provide a conceptual framework for its potential applications.

Commercial Availability

This compound is primarily available from various chemical suppliers as its hydrochloride salt. The free amine is less commonly listed but may be available upon request from some vendors. The following table summarizes the currently available commercial sources. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CymitQuimica [1] | This compound hydrochloride | 79389-39-2 | 97% | 100mg, 250mg, 500mg, 1g, 5g |

| AChemBlock [2] | This compound hydrochloride | 79389-39-2 | 95% | Custom Quote |

| Advanced ChemBlocks [3] | cis-(1S,2R)-2-methylcyclohexan-1-amine | 2164-19-4 | 97% | Custom Quote |

| Cenmed Enterprises [4] | This compound hydrochloride | Not specified | Not specified | Contact for details |

Note: The CAS number 79389-36-9 corresponds to the free amine, this compound, while 79389-39-2 is for its hydrochloride salt.[5]

Synthetic Strategies

General Experimental Workflow

The following diagram illustrates a general workflow for obtaining the desired enantiomerically pure this compound.

Caption: General workflow for the synthesis and resolution of this compound.

Key Experimental Considerations

1. Synthesis of Racemic cis-2-Methylcyclohexylamine:

A common starting point is the reductive amination of 2-methylcyclohexanone. This can be achieved using various reducing agents and ammonia sources. The reaction typically yields a mixture of cis and trans isomers, which would require separation, for instance, by fractional distillation or chromatography.

2. Chiral Resolution of Racemic cis-2-Methylcyclohexylamine:

The separation of the enantiomers of a racemic amine is a standard procedure in organic chemistry.[6][7][8]

-

Formation of Diastereomeric Salts: The racemic cis-2-methylcyclohexylamine is reacted with a chiral resolving agent, such as an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid), in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts will exhibit different solubilities in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine. The desired this compound can then be extracted and purified.

Potential Applications in Drug Development

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The specific stereochemistry of a molecule is often crucial for its biological activity and selectivity. Arylcyclohexylamine derivatives, for instance, are known to interact with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.[9] While this compound itself is a simple aliphatic amine, its incorporation into more complex molecules can impart specific three-dimensional structures that are key for binding to biological targets such as enzymes or receptors.

The cyclohexyl scaffold provides a rigid, non-aromatic core that can be used to orient functional groups in a precise manner. The methyl and amino groups on the ring, with their defined stereochemistry, can play critical roles in target recognition and binding affinity.

Conceptual Signaling Pathway Involvement

Given that specific drug targets for compounds containing the this compound moiety are not publicly known, a generalized diagram is presented below to illustrate how such a molecule, as part of a larger drug entity, might interact with a generic cell signaling pathway. Chiral molecules often exhibit stereospecific interactions with their biological targets.

Caption: Conceptual interaction of a chiral drug molecule with a cell signaling pathway.

This diagram illustrates the principle of stereospecificity, where the unique 3D structure of a drug containing the this compound scaffold would allow it to bind selectively to a specific receptor or enzyme, initiating a downstream signaling cascade that ultimately leads to a therapeutic effect. The other enantiomer, (1r,2s)-2-Methylcyclohexanamine, if incorporated into the same drug scaffold, might exhibit a different binding affinity or even interact with a different target altogether, highlighting the importance of stereochemistry in drug design.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound hydrochloride 95% | CAS: 79389-39-2 | AChemBlock [achemblock.com]

- 3. cis-(1S,2R)-2-methylcyclohexan-1-amine 97% | CAS: 2164-19-4 | AChemBlock [achemblock.com]

- 4. cenmed.com [cenmed.com]

- 5. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (1s,2r)-2-Methylcyclohexanamine

This guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral primary amine, (1s,2r)-2-Methylcyclohexanamine. While comprehensive, verified spectra for this specific stereoisomer are not widely available in public databases, this document synthesizes data from isomeric mixtures and established spectroscopic principles to serve as a reliable reference for researchers and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses. These values are based on characteristic chemical shifts and absorption frequencies for aliphatic amines and substituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Notes |

| ~ 2.5 - 3.0 | 1H (CH-N) | Multiplet | Deshielded proton on the carbon bonded to the amine group[1]. |

| ~ 1.0 - 2.0 | 9H (Ring CH, CH₂) | Multiplets | Complex overlapping signals from the cyclohexane ring protons. |

| ~ 1.2 - 1.5 | 2H (NH₂) | Broad Singlet | Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange[1][2]. |

| ~ 0.9 - 1.1 | 3H (CH₃) | Doublet | The methyl group is split by the adjacent methine proton. |

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃

A ¹³C NMR spectrum for this compound is noted as available from the University of Vienna, though the data is not publicly displayed[3]. The predicted shifts are based on typical values for substituted cyclohexanes[4][5].

| Chemical Shift (δ, ppm) | Carbon | Notes |

| ~ 55 - 60 | CH-N | Carbon atom directly attached to the electron-withdrawing nitrogen atom. |

| ~ 35 - 45 | CH-CH₃ | Methine carbon of the methyl-substituted position. |

| ~ 20 - 35 | Ring CH₂ | Multiple peaks expected for the four non-equivalent methylene carbons in the ring. |

| ~ 15 - 20 | CH₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

As a primary aliphatic amine, this compound is expected to exhibit the following characteristic absorption bands[1][2][6].

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3350 - 3450 | N-H Stretch (asymmetric & symmetric) | Medium | A characteristic pair of sharp peaks for a primary amine (R-NH₂)[2]. |

| 2850 - 2960 | C-H Stretch (aliphatic) | Strong | Typical for sp³ C-H bonds in the cyclohexane ring and methyl group. |

| 1580 - 1650 | N-H Bend (scissoring) | Medium | Confirms the presence of a primary amine group[6]. |

| 1000 - 1250 | C-N Stretch | Medium-Weak | Characteristic of aliphatic amines[1][6]. |

| 650 - 900 | N-H Wag | Broad | A broad absorption typical for primary and secondary amines[6]. |

Mass Spectrometry (MS)

The mass spectrum is predicted based on data for 2-methylcyclohexylamine isomers and the nitrogen rule[2][7]. The molecule has an odd number of nitrogen atoms, so its molecular ion peak will have an odd mass-to-charge ratio[1].

| m/z Ratio | Ion | Notes |

| 113 | [M]⁺ | Molecular ion peak. The compound's molecular weight is 113.20 g/mol [3]. |

| 98 | [M - CH₃]⁺ | Loss of the methyl group. |

| 84 | [M - C₂H₅]⁺ | Result of α-cleavage, a characteristic fragmentation for amines[2]. |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Common fragment from cleavage of the cyclohexane ring or further fragmentation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR[8].

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a micropipette[8].

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-5 cm[8].

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field[8].

-

Shimming : The magnetic field homogeneity is optimized by either manual or automated shimming to ensure sharp, well-resolved peaks[8].

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and begin the experiment. For confirmation of the N-H signal, a second ¹H spectrum can be run after adding one drop of D₂O and shaking the tube.

-

IR Spectroscopy (FTIR) Protocol

This protocol describes the analysis of a liquid sample using the thin-film method.

-

Sample Preparation :

-

Place one clean, dry salt plate (e.g., NaCl or KBr) onto a clean surface.

-

Using a pipette, place one small drop of neat (undiluted) this compound onto the center of the plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition :

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting data is Fourier-transformed to generate the infrared spectrum[9].

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

-

Mass Spectrometry (GC-MS) Protocol

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile small molecules like 2-methylcyclohexanamine[10][11][12].

-

Sample Preparation :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

Data Acquisition :

-

Injection : Inject 1 µL of the prepared sample solution into the GC inlet, which is heated to volatilize the sample.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment[11][12].

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z ratio.

-

Visualization of Analytical Processes

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical diagram for structure confirmation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-Methylcyclohexylamine [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. zefsci.com [zefsci.com]

Stereochemistry of 2-Methylcyclohexanamine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-methylcyclohexanamine, a chiral cycloalkane with significant implications in medicinal chemistry and drug design. The spatial arrangement of the methyl and amine functional groups gives rise to distinct stereoisomers with unique physicochemical properties and potentially varied pharmacological activities. Understanding the synthesis, separation, and conformational behavior of these isomers is paramount for the development of stereochemically pure and effective therapeutic agents.

Introduction to the Stereoisomers of 2-Methylcyclohexanamine

2-Methylcyclohexanamine possesses two chiral centers, at carbon 1 (bearing the amino group) and carbon 2 (bearing the methyl group). Consequently, there are a total of four possible stereoisomers, existing as two pairs of enantiomers. These are categorized into cis and trans diastereomers based on the relative orientation of the methyl and amino groups.

-

Trans Isomers: The methyl and amino groups are on opposite sides of the cyclohexane ring. This diastereomer exists as a pair of enantiomers:

-

(1R,2R)-2-methylcyclohexanamine

-

(1S,2S)-2-methylcyclohexanamine

-

-

Cis Isomers: The methyl and amino groups are on the same side of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers:

-

(1R,2S)-2-methylcyclohexanamine

-

(1S,2R)-2-methylcyclohexanamine

-

The distinct three-dimensional structures of these isomers lead to differences in their physical properties, spectroscopic signatures, and, most importantly for drug development, their interactions with chiral biological targets such as enzymes and receptors.

Conformational Analysis

The stereoisomers of 2-methylcyclohexanamine exist predominantly in chair conformations to minimize steric and torsional strain. The stability of these conformations is dictated by the energetic penalties associated with axial versus equatorial positioning of the methyl and amino substituents.

Trans Isomers: The trans isomers can exist in two chair conformations. The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the diequatorial conformer, both the methyl and amino groups occupy the more sterically favorable equatorial positions.

Cis Isomers: For the cis isomers, one substituent must be in an axial position while the other is equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of both groups. The preferred conformation will be the one where the larger group (methyl) occupies the equatorial position to minimize steric strain.

The relative stabilities of these conformers can be quantified by the difference in Gibbs free energy (ΔG°). Generally, placing a substituent in an axial position incurs a steric penalty. For a methyl group, this is approximately 1.7 kcal/mol, and for an amino group, it is around 1.4 kcal/mol. In the case of the trans diequatorial conformer, there is also a gauche interaction between the two substituents to consider.

The logical relationship for determining the most stable conformation is outlined below:

Caption: Conformational Stability Logic.

Physicochemical and Spectroscopic Data

The differentiation and characterization of the 2-methylcyclohexanamine isomers rely on their distinct physical and spectroscopic properties. The following table summarizes key quantitative data for the individual stereoisomers. (Note: Experimental values can vary based on measurement conditions and purity.)

| Property | (1R,2R)-trans | (1S,2S)-trans | (1R,2S)-cis | (1S,2R)-cis |

| IUPAC Name | (1R,2R)-2-methylcyclohexan-1-amine[1] | trans-(1S,2S)-2-methylcyclohexan-1-amine | cis-(1R,2S)-2-methylcyclohexan-1-amine[2] | (1S,2R)-2-methylcyclohexan-1-amine[3] |

| CAS Number | 931-11-3[1] | 29569-76-4 | 79389-37-0[2] | 2164-19-4[3] |

| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol |

| Boiling Point (°C) | ~150-152 | ~150-152 | ~148-150 | ~148-150 |

| Specific Rotation ([\alpha]D) | Negative | Positive | Positive | Negative |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons, particularly the methine protons at C1 and C2, are diagnostic for distinguishing between the cis and trans isomers. In the trans isomer, the diequatorial conformation leads to different coupling constants for the axial and equatorial protons compared to the axial/equatorial arrangement in the cis isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the stereochemistry. The steric environment of each carbon atom differs between the diastereomers, leading to distinct signals.

-

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can provide information about hydrogen bonding, which may differ between the isomers due to their different spatial arrangements.

Experimental Protocols

The synthesis and separation of the individual stereoisomers of 2-methylcyclohexanamine require a multi-step process involving the formation of a mixture of diastereomers followed by chiral resolution.

Synthesis of a Mixture of cis- and trans-2-Methylcyclohexanamine

A common method for the synthesis of 2-methylcyclohexanamine is the reductive amination of 2-methylcyclohexanone. This reaction typically produces a mixture of the cis and trans diastereomers.

Protocol: Reductive Amination of 2-Methylcyclohexanone

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium on carbon (Pd/C) catalyst.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Workup: After the reaction is complete, quench any remaining reducing agent. Acidify the mixture and extract with an organic solvent to remove any unreacted ketone. Basify the aqueous layer and extract the amine product into an organic solvent.

-

Purification: Dry the organic extracts and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-2-methylcyclohexanamine.

Separation of cis and trans Diastereomers

The cis and trans diastereomers can be separated based on their different physical properties, such as their boiling points through fractional distillation or by column chromatography.

Chiral Resolution of Enantiomers

The separation of the enantiomeric pairs is achieved through chiral resolution. This typically involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.

Protocol: Chiral Resolution using Tartaric Acid

-

Salt Formation: Dissolve the mixture of one of the diastereomers (e.g., the trans isomers) in a suitable solvent like ethanol. Add an equimolar amount of an enantiomerically pure resolving agent, for instance, L-(+)-tartaric acid.

-

Fractional Crystallization: The two diastereomeric salts formed will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.

-

Isolation of the First Enantiomer: Collect the crystals by filtration. The pure enantiomer can be liberated from the salt by treatment with a base.

-

Isolation of the Second Enantiomer: The other enantiomer remains in the mother liquor. It can be recovered by removing the solvent, liberating the free amine with a base, and then repeating the salt formation and crystallization process with the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental Workflow for Isomer Synthesis and Separation.

Relevance in Drug Development and Pharmacology

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. The differential interaction of enantiomers with chiral biological targets can lead to significant differences in efficacy, potency, and toxicity. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer).

While specific pharmacological data for the individual stereoisomers of 2-methylcyclohexanamine are not extensively published, the broader class of cyclohexylamine derivatives has been investigated for various biological activities, including analgesic and antidepressant properties.[4] For instance, arylcyclohexylamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor.[5] It is highly probable that the four stereoisomers of 2-methylcyclohexanamine would exhibit distinct binding affinities and functional activities at such a receptor, or at other biological targets.

Therefore, for drug development professionals, the synthesis and isolation of each stereoisomer in high purity are essential first steps in:

-

Structure-Activity Relationship (SAR) Studies: To determine which stereoisomer possesses the optimal pharmacological profile.

-

Pharmacokinetic and Pharmacodynamic Profiling: To characterize the absorption, distribution, metabolism, excretion (ADME), and the mechanism of action of each isomer.

-

Toxicological Evaluation: To assess the potential for stereospecific toxicity.

The development of a single enantiomer drug can lead to a better therapeutic index, reduced side effects, and a more predictable dose-response relationship compared to a racemic mixture.

Conclusion

The four stereoisomers of 2-methylcyclohexanamine represent a compelling case study in the importance of stereochemistry in chemical and pharmaceutical research. Their synthesis, separation, and characterization provide a foundational platform for the exploration of their potential as scaffolds in drug discovery. A thorough understanding of their conformational preferences and the ability to access each isomer in an enantiomerically pure form are critical prerequisites for elucidating their structure-activity relationships and unlocking their therapeutic potential. This guide provides the fundamental knowledge and experimental framework necessary for researchers and drug development professionals to engage with this important class of chiral molecules.

References

- 1. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of cyclohexylamine derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and other complex molecules is often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, acting as temporary "chiral guides" to orchestrate the formation of a desired stereoisomer. This technical guide delves into the fundamental principles of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine-derived amides, and Enders' SAMP/RAMP hydrazones. We will explore their mechanisms of action, provide detailed experimental protocols, and present quantitative data on their stereochemical control.

The Core Principle: Temporary Chirality for Asymmetric Induction

A chiral auxiliary is a chiral molecule that is reversibly attached to a prochiral substrate.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate, influencing the approach of reagents to the reactive center of the substrate. This diastereoselective transformation, upon removal of the auxiliary, yields an enantiomerically enriched product. The entire process can be conceptualized as a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.[2]

Evans' Oxazolidinone Auxiliaries: Mastering the Aldol Reaction

Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly for stereoselective aldol reactions.[3][4] Derived from readily available amino acids, these auxiliaries provide excellent stereocontrol through the formation of a rigid, chelated enolate intermediate.

Mechanism of Stereocontrol

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a Z-enolate, which then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state.[4][5] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. This results in the formation of the syn-aldol product with high diastereoselectivity.[6]

Quantitative Data: Diastereoselectivity in Evans Aldol Reactions

The diastereoselectivity of the Evans aldol reaction is consistently high across a range of enolate and aldehyde substrates.

| N-Acyl Group (R) | Aldehyde (R') | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | [4] |

| Propionyl | Benzaldehyde | 99:1 | [4] |

| Propionyl | Acetaldehyde | 97:3 | [7] |

| Acetyl | Benzaldehyde | 95:5 | [7] |

Experimental Protocols

a) Acylation of the Chiral Auxiliary:

-

To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

b) Diastereoselective Aldol Reaction:

-

To a solution of the N-acyl oxazolidinone (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously at 0 °C for 1 hour.

-

Extract the aqueous layer with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

c) Cleavage of the Chiral Auxiliary:

-

To a solution of the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary remains in the aqueous layer and can be recovered.

Myers' Pseudoephedrine Amides: Asymmetric Alkylation of Carboxylic Acids

Andrew G. Myers developed a highly effective method for the asymmetric α-alkylation of carboxylic acids using pseudoephedrine as a chiral auxiliary.[8][9] This method is prized for its operational simplicity, high diastereoselectivity, and the crystallinity of the intermediates, which often allows for easy purification.

Mechanism of Stereocontrol

The diastereoselectivity of the Myers alkylation is achieved through the formation of a Z-enolate that is internally chelated to the lithium cation, which is also coordinated to the hydroxyl group of the pseudoephedrine auxiliary.[10] This rigid, bicyclic-like transition state effectively blocks one face of the enolate, leading to preferential alkylation from the less hindered face.

Quantitative Data: Diastereoselectivity in Myers Alkylation

The Myers alkylation provides excellent diastereoselectivity with a variety of electrophiles.

| Substrate (R) | Electrophile (R'-X) | Diastereomeric Excess (de) | Reference |

| Propionamide | Benzyl bromide | ≥99% | [11] |

| Propionamide | Methyl iodide | 98% | [12] |

| Butyramide | Ethyl iodide | 97% | [12] |

| Phenylacetamide | Allyl bromide | >98% | [12] |

Experimental Protocols

a) Preparation of Pseudoephedrine Amide:

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in THF (0.5 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add the desired acid chloride (1.1 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amide can often be purified by recrystallization.

b) Diastereoselective Alkylation:

-

To a suspension of anhydrous lithium chloride (6.0 eq) in dry THF (0.2 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.0 eq).

-

To this mixture, add a solution of the pseudoephedrine amide (1.0 eq) in THF.

-

Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

-

Cool the reaction to -78 °C and add the alkyl halide (1.5 eq).

-

Stir at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography or recrystallization.[13]

c) Cleavage of the Chiral Auxiliary:

-

The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid under acidic (e.g., 1 M H₂SO₄, reflux) or basic (e.g., 1 M NaOH, reflux) conditions.

-

Alternatively, reduction with lithium aluminum hydride (LAH) affords the corresponding primary alcohol.

-

The liberated pseudoephedrine can be recovered from the aqueous layer after acidification and extraction.

Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Aldehydes and Ketones

Dieter Enders developed the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as highly effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones. This method provides access to α-chiral carbonyl compounds with excellent enantioselectivity.

Mechanism of Stereocontrol

The Enders' hydrazone methodology relies on the formation of a metalated hydrazone (an azaenolate) which adopts a rigid, chelated conformation. The lithium cation is chelated by the methoxy group and the nitrogen atom of the pyrrolidine ring. This conformation, combined with the steric bulk of the pyrrolidine ring, directs the approach of the electrophile to the opposite face of the azaenolate, leading to high stereocontrol.

Quantitative Data: Diastereoselectivity in SAMP/RAMP Hydrazone Alkylation

The Enders' method consistently delivers high levels of diastereoselectivity.

| Ketone/Aldehyde | Electrophile (R'-X) | Diastereomeric Excess (de) | Reference |

| Cyclohexanone | Methyl iodide | >98% | [6] |

| Propanal | Ethyl iodide | 96% | [6] |

| Acetone | Benzyl bromide | 95% | [6] |

| 3-Pentanone | Propyl iodide | >99.5% | [6] |

Experimental Protocols

a) Formation of the SAMP/RAMP Hydrazone:

-

A mixture of the ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.1 eq) is stirred neat or in a suitable solvent like diethyl ether at room temperature for 12-24 hours.

-

The reaction progress can be monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or flash chromatography.

b) Diastereoselective Alkylation:

-

To a solution of the SAMP/RAMP hydrazone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise.

-

Stir the resulting orange-colored solution at -78 °C for 4 hours.

-

Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude alkylated hydrazone is typically used in the next step without further purification.

c) Cleavage of the Chiral Auxiliary (Ozonolysis):

-

Dissolve the crude alkylated hydrazone in dichloromethane (0.1 M) and cool the solution to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with argon or nitrogen to remove excess ozone.

-

Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting α-chiral ketone or aldehyde by flash column chromatography.[8]

d) Cleavage of the Chiral Auxiliary (Hydrolysis):

-

The alkylated hydrazone can also be cleaved under mild acidic conditions, for example, with saturated aqueous oxalic acid in diethyl ether at room temperature. This method is often preferred for sensitive substrates.

Conclusion

Chiral auxiliaries represent a cornerstone of asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry. The Evans, Myers, and Enders methodologies, each with its own unique strengths and applications, have empowered chemists to construct complex chiral molecules with remarkable precision. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles and experimental protocols is essential for the rational design and efficient execution of stereoselective syntheses. The continued development and application of chiral auxiliary-based strategies will undoubtedly play a crucial role in the future of medicinal chemistry and materials science.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. web.mit.edu [web.mit.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. synarchive.com [synarchive.com]

- 8. york.ac.uk [york.ac.uk]

- 9. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]

- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]

Asymmetric Induction with Cyclic Amines: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric induction, the process of preferentially forming one enantiomer or diastereoisomer of a chiral molecule, is a cornerstone of modern pharmaceutical development. Chiral cyclic amines have emerged as exceptionally versatile and powerful tools in this endeavor, acting as organocatalysts to create complex, stereochemically defined molecules with high efficiency and selectivity. Their ability to operate through various catalytic modes—including nucleophilic catalysis, Brønsted/Lewis base activation, and the formation of transient chiral intermediates like enamines and iminium ions—has made them indispensable in the synthesis of active pharmaceutical ingredients (APIs).[1]

Saturated cyclic amines, such as pyrrolidines and piperidines, are not only effective catalysts but are also prevalent structural motifs in a vast number of natural products and FDA-approved drugs.[2] This dual role underscores their importance in medicinal chemistry. This technical guide provides an in-depth exploration of the core principles, key reaction classes, and experimental methodologies associated with asymmetric induction using cyclic amine organocatalysts, with a focus on applications relevant to drug discovery and development.

Core Principles of Asymmetric Induction by Cyclic Amines

Chiral cyclic amines orchestrate asymmetric transformations through several distinct, yet often complementary, activation modes. The precise mechanism is dependent on the structure of the amine catalyst (primary, secondary, or tertiary) and the nature of the reacting substrates.

1. Enamine Catalysis: Secondary cyclic amines, most notably L-proline and its derivatives, react with carbonyl compounds (aldehydes and ketones) to form chiral enamines. This process raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, activating it for asymmetric addition to electrophiles. The chiral environment of the catalyst directs the approach of the electrophile, leading to the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond.

2. Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, secondary amines can form chiral iminium ions. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to nucleophilic attack. The bulky scaffold of the cyclic amine catalyst effectively shields one face of the iminium ion, dictating the stereochemistry of the nucleophilic addition.

3. Bifunctional Catalysis: Many advanced cyclic amine catalysts, particularly those derived from Cinchona alkaloids, possess multiple functional groups that can act in concert. For instance, a catalyst might feature a tertiary amine (a Lewis base) to deprotonate a nucleophile and a thiourea or hydroxyl group (a hydrogen-bond donor) to activate an electrophile simultaneously within a chiral scaffold. This synergistic activation is highly effective for controlling stereochemistry.

Key Catalyst Classes and Applications

Proline and its Derivatives

L-proline, a simple and inexpensive amino acid, is a foundational organocatalyst. Its rigid pyrrolidine ring provides a well-defined chiral environment. Proline and its more sterically demanding derivatives, such as diarylprolinol silyl ethers, are workhorses in asymmetric synthesis.

A. Asymmetric Aldol Reaction: The proline-catalyzed direct asymmetric aldol reaction is a classic transformation for forming carbon-carbon bonds. It typically involves the reaction of a ketone with an aldehyde to produce a chiral β-hydroxy ketone.

| Entry | Aldehyde (RCHO) | Ketone | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | [3] |

| 2 | 4-Cyanobenzaldehyde | Acetone | 51 | 80 | [3] |

| 3 | 2-Naphthaldehyde | Acetone | 81 | 63 | [3] |

| 4 | Isobutyraldehyde | Acetone | 97 | 96 | [3] |

| 5 | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 94 (anti) | [4] |

| 6 | Benzaldehyde | Cyclohexanone | 94 | 78 (anti) | [4] |

B. Asymmetric Mannich Reaction: This reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing pharmaceuticals.

| Entry | Aldehyde | Imine | Ketone | dr (anti:syn) | ee (%) (anti) | Yield (%) | Reference |

| 1 | Propanal | N-PMP-protected ethyl glyoxylate | Acetone | >20:1 | >99 | 82 | [5] |

| 2 | Isovaleraldehyde | N-PMP-protected ethyl glyoxylate | Acetone | >20:1 | >99 | 91 | [5] |

| 3 | Propanal | N-PMP-protected ethyl glyoxylate | Cyclopentanone | >20:1 | 96 | 89 | [5] |

| 4 | Propanal | N-PMP-protected ethyl glyoxylate | Cyclohexanone | 10:1 | 99 | 80 | [5] |

PMP = p-methoxyphenyl

Cinchona Alkaloids

Derived from the bark of the Cinchona tree, alkaloids like quinine and quinidine, and their synthetic derivatives, are powerful bifunctional catalysts. Their rigid quinoline and quinuclidine frameworks provide a distinct chiral environment for a wide range of reactions.

A. Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Cinchona alkaloid-derived thiourea catalysts are particularly effective in activating both the nucleophile (e.g., a malonate or nitroalkane) and the electrophile.

| Entry | Michael Acceptor | Michael Donor | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | trans-Chalcone | Nitromethane | Cinchonidine-thiourea | 95 | 94 | [6] |

| 2 | 2-Cyclohexen-1-one | Nitromethane | Cinchonidine-thiourea | 80 | 88 | [6] |

| 3 | 2-Cyclopenten-1-one | Nitromethane | Cinchonidine-thiourea | 85 | 80 | [6] |

| 4 | (E)-Nitrostyrene | Diethyl malonate | Quinine-squaramide | 98 | 95 | [7] |

| 5 | (E)-4-Chloronitrostyrene | Diethyl malonate | Quinine-squaramide | 96 | 94 | [7] |

Chiral Bicyclic Amines

Bicyclic amine catalysts, such as chiral bicyclic imidazoles, offer a rigid and tunable scaffold for asymmetric catalysis. These catalysts are particularly effective in acylation reactions, where they act as potent nucleophilic catalysts.

A. Asymmetric C-Acetylation: The direct enantioselective C-acetylation of substrates like indolones can be achieved using chiral bicyclic imidazoles, providing access to molecules with all-carbon quaternary stereocenters.

| Entry | Substrate (Indolone) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| 1 | 3-Phenyl-1-methylindolin-2-one | 2.5 | 96 | 96 | [8] |

| 2 | 3-(4-Chlorophenyl)-1-methylindolin-2-one | 2.5 | 95 | 97 | [8] |

| 3 | 3-(4-Methoxyphenyl)-1-methylindolin-2-one | 2.5 | 97 | 95 | [8] |

| 4 | 3-Allyl-1-methylindolin-2-one | 2.5 | 93 | 92 | [8] |

Experimental Protocols

Protocol 1: Proline-Catalyzed Direct Asymmetric Aldol Reaction

This protocol is adapted from List, B. et al., J. Am. Chem. Soc. 2000, 122, 2395-2396.[3]

Materials:

-

Aldehyde (e.g., Isobutyraldehyde, 1.0 mmol)

-

Ketone (e.g., Acetone, 5.0 mL)

-

L-Proline (0.3 mmol, 30 mol%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate

-

Anhydrous MgSO4

Procedure:

-

To a solution of L-proline (34.5 mg, 0.3 mmol) in anhydrous DMSO (4.0 mL) is added the aldehyde (e.g., isobutyraldehyde, 91 µL, 1.0 mmol).

-

Acetone (1.0 mL) is added to the mixture.

-

The reaction is stirred at room temperature for the specified time (e.g., 48 hours for isobutyraldehyde). Progress can be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

This protocol is adapted from Hayashi, Y. et al., Angew. Chem. Int. Ed. 2005, 44, 4212–4215.[7]

Materials:

-

Nitroalkene (e.g., (E)-β-nitrostyrene, 1.0 mmol)

-

Aldehyde (e.g., Propanal, 10.0 mmol)

-

(S)-2-(Tris(trimethylsilyl)siloxymethyl)pyrrolidine (Catalyst, 0.1 mmol, 10 mol%)

-

Hexane, anhydrous

-

1N Aqueous HCl solution

-

Ethyl acetate

-

Anhydrous Na2SO4

Procedure:

-

To a solution of the nitroalkene (149 mg, 1.0 mmol) and the diarylprolinol silyl ether catalyst (34 mg, 0.1 mmol) in anhydrous hexane (1.0 mL) at 0 °C is added the aldehyde (e.g., propanal, 0.75 mL, 10 mmol).

-

The reaction mixture is stirred at 0 °C for the specified time (e.g., 5 hours).

-

The reaction is quenched by the addition of 1N aqueous HCl.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is adapted from Trost, B. M. & Silverman, S. M., J. Am. Chem. Soc., 2012, 134, 4941-4954.

Materials:

-

Palladium(II) acetate (Pd(OAc)2, 0.025 mmol, 5 mol%)

-

Chiral phosphoramidite ligand (L12, 0.06 mmol, 12 mol%)

-

Imine (e.g., N-Boc-benzaldimine, 0.5 mmol)

-

[2-(Acetoxymethyl)allyl]trimethylsilane (TMM precursor, 0.75 mmol)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

In a glovebox, a solution of Pd(OAc)2 (5.6 mg, 0.025 mmol) and the chiral ligand (e.g., L12, 38.7 mg, 0.06 mmol) in anhydrous DCE (1.0 mL) is prepared in a screw-cap vial and stirred for 30 minutes.

-

The imine (103.6 mg, 0.5 mmol) is added to the catalyst solution.

-

The TMM precursor (140 mg, 0.75 mmol) is added, the vial is sealed, and the reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours).

-

Upon completion, the reaction mixture is concentrated directly onto silica gel.

-

The product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral pyrrolidine.

-

The enantiomeric excess is determined by chiral SFC or HPLC analysis.

Logical Relationships and Workflows

The selection of an appropriate cyclic amine catalyst and reaction conditions is a logical process guided by the desired transformation and the nature of the substrates.

Conclusion

Asymmetric induction using chiral cyclic amines represents a mature yet continually evolving field that provides robust and scalable solutions for the synthesis of enantiomerically pure compounds. For professionals in drug discovery and development, a thorough understanding of the underlying principles of enamine and iminium ion catalysis, familiarity with the major classes of catalysts like prolines and Cinchona alkaloids, and access to reliable experimental protocols are critical. The methodologies and data presented in this guide offer a foundational resource for harnessing the power of these remarkable catalysts to construct the complex chiral molecules that form the basis of next-generation therapeutics.

References

- 1. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Notes and Protocols for (1S,2R)-2-Methylcyclohexanamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Methylcyclohexanamine , a chiral amine, holds significant potential as a versatile chiral auxiliary in asymmetric synthesis. While its direct application as a covalently bound auxiliary for diastereoselective reactions is not extensively documented in readily available literature, its structural features and chirality make it an excellent candidate for two primary applications: as a chiral resolving agent for racemic mixtures of acidic compounds and as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in these key areas of stereoselective chemistry.

Application 1: Chiral Resolving Agent for Racemic Carboxylic Acids

The primary amino group of this compound provides a basic site for the formation of diastereomeric salts with racemic carboxylic acids. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. Subsequent acidification liberates the enantiomerically enriched carboxylic acid.

Key Advantages:

-

Efficiency: Classical resolution remains a highly effective method for obtaining enantiopure materials, particularly on a larger scale.

-

Cost-Effectiveness: this compound is a relatively simple chiral molecule, making it a potentially economical resolving agent.

-

Versatility: This method is applicable to a wide range of racemic carboxylic acids.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol describes a representative procedure for the optical resolution of a racemic carboxylic acid, using ibuprofen as an example.

Materials:

-

Racemic ibuprofen

-

This compound

-

Methanol (reagent grade)

-

Diethyl ether (reagent grade)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)

-

Polarimeter

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.

-

Warm the solution gently to ensure complete dissolution.

-

In a separate flask, dissolve 5.66 g (50 mmol) of this compound in 20 mL of methanol.

-

Slowly add the amine solution to the warm ibuprofen solution with constant stirring.

-

Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.

-

Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.

-

The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and recrystallized to obtain a second crop or processed separately.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the dried diastereomeric salt crystals in 100 mL of water.

-

Add 1 M HCl dropwise with vigorous stirring until the pH of the aqueous layer is approximately 1-2.

-

The free carboxylic acid will precipitate out of the solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

-

-

Determination of Enantiomeric Excess:

-

Determine the optical rotation of the obtained ibuprofen using a polarimeter.

-

Calculate the enantiomeric excess (ee) by comparing the observed specific rotation with the known specific rotation of the pure enantiomer. Further analysis by chiral HPLC may be performed for a more accurate determination of ee.

-

Data Presentation: Illustrative Resolution of Racemic Carboxylic Acids

The following table presents hypothetical data for the resolution of various racemic carboxylic acids using this compound to demonstrate how such results would be tabulated.

| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Liberated Acid (%) |

| Ibuprofen | This compound | Methanol/Diethyl Ether | 45 | >95 (S)-enantiomer |

| Naproxen | This compound | Ethanol | 42 | >97 (S)-enantiomer |

| Ketoprofen | This compound | Acetonitrile | 40 | >96 (R)-enantiomer |

Note: The data in this table is illustrative and intended to represent typical outcomes of a successful resolution.

Visualization: Workflow for Optical Resolution

Caption: Workflow for the optical resolution of a racemic carboxylic acid.

Application 2: Precursor for Chiral Ligands in Asymmetric Catalysis

This compound can serve as a valuable chiral scaffold for the synthesis of novel ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. The amine functionality provides a convenient handle for derivatization to introduce coordinating groups like phosphines, oxazolines, or other heteroatoms.

Key Advantages:

-

Modular Synthesis: The straightforward derivatization of the amine allows for the synthesis of a library of ligands with tunable steric and electronic properties.

-

Robust Chiral Backbone: The cyclohexane ring provides a rigid and well-defined chiral environment, which is crucial for effective stereocontrol.

-

Broad Applicability: Ligands derived from this amine could be applied to a wide range of metal-catalyzed asymmetric transformations.

Experimental Protocol: Synthesis of a Chiral Phosphine-Amine Ligand and its Application in Asymmetric Hydrogenation

This protocol outlines a hypothetical synthesis of a P,N-ligand from this compound and its use in the asymmetric hydrogenation of a prochiral olefin.

Materials:

-

This compound

-

2-(Diphenylphosphino)benzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Methyl (Z)-α-acetamidocinnamate

-

Hydrogen gas (H₂)

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

Synthesis of the Chiral P,N-Ligand:

-

To a solution of 1.13 g (10 mmol) of this compound in 50 mL of anhydrous methanol under an argon atmosphere, add 2.90 g (10 mmol) of 2-(diphenylphosphino)benzaldehyde.

-

Stir the mixture at room temperature for 4 hours to form the corresponding imine.

-

Cool the reaction mixture to 0 °C and add 0.42 g (11 mmol) of sodium borohydride in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 10 mL of water.

-

Remove the methanol under reduced pressure.

-